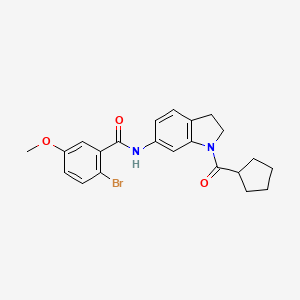
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide is a compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains a thiophene ring, a cyclopentyl group, and a trifluoromethyl-substituted nicotinamide moiety, which contribute to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide typically involves multiple steps, starting with the preparation of the thiophene and cyclopentyl intermediates. One common method involves the reaction of 3-bromothiophene with n-butyllithium at low temperatures, followed by the addition of elemental sulfur to form the thiophene ring . The cyclopentyl group can be introduced through a Grignard reaction or other alkylation methods.
The final step involves coupling the thiophene-cyclopentyl intermediate with 6-(trifluoromethyl)nicotinic acid or its derivatives under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable synthetic routes that minimize the use of hazardous reagents and solvents.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of a nitro group can produce the corresponding amine.
Aplicaciones Científicas De Investigación
N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide has several applications in scientific research:
Biology: Investigated for its potential as a bioactive compound, including its interactions with biological targets and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Mecanismo De Acción
The mechanism of action of N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets and pathways. The thiophene ring and trifluoromethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, potentially modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
2-Phenylpyridine-based compounds: These compounds share structural similarities with N-(1-(thiophen-2-yl)cyclopentyl)-6-(trifluoromethyl)nicotinamide, particularly in the presence of aromatic rings and nitrogen-containing moieties.
Thiophene-based compounds: Compounds like 1-(thiophen-2-yl)isoquinoline exhibit similar electronic properties and reactivity due to the presence of the thiophene ring.
Uniqueness
This compound stands out due to the combination of its thiophene, cyclopentyl, and trifluoromethyl-substituted nicotinamide groups. This unique structure imparts distinctive chemical and physical properties, making it valuable for various applications in research and industry.
Propiedades
IUPAC Name |
N-(1-thiophen-2-ylcyclopentyl)-6-(trifluoromethyl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3N2OS/c17-16(18,19)12-6-5-11(10-20-12)14(22)21-15(7-1-2-8-15)13-4-3-9-23-13/h3-6,9-10H,1-2,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDYFKFYNELPHKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)NC(=O)C3=CN=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-ethoxyphenyl)-4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1,2-dihydroisoquinolin-1-one](/img/structure/B3001441.png)




![2-((5-methyl-4H-1,2,4-triazol-3-yl)thio)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B3001448.png)
![7-Fluoro-2-(5-methylisoxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3001449.png)
![4-Bromo-2-{[(2,4-dimethoxyphenyl)amino]methyl}phenol](/img/structure/B3001450.png)


![3-(2-chlorobenzyl)-6-((3-(4-(trifluoromethyl)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3001454.png)
